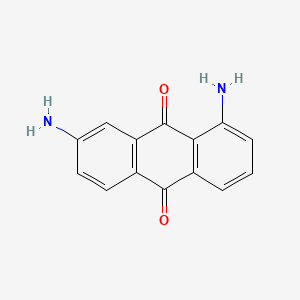
1,7-Diaminoanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diaminoanthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two amino groups at the 1 and 7 positions and two carbonyl groups at the 9 and 10 positions on the anthracene ring. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-diaminoanthracene-9,10-dione typically involves the nitration of anthracene followed by reduction. One common method is the nitration of anthracene in concentrated sulfuric acid, followed by reduction with sodium sulfide to yield the diamino derivative . Another approach involves the use of nitrobenzene as a solvent and a catalyst such as copper or copper sulfate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-Diaminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine in sulfuric acid or nitrobenzene are used for bromination reactions.
Major Products
The major products formed from these reactions include various substituted anthracenediones, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals .
Scientific Research Applications
1,7-Diaminoanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound has been studied for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as antitumor agents.
Mechanism of Action
The mechanism of action of 1,7-diaminoanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . Additionally, the compound can act as an electron donor or acceptor, making it valuable in redox reactions and as a sensor for detecting metal ions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diaminoanthracene-9,10-dione
- 2,6-Diaminoanthracene-9,10-dione
- 1,2-Diaminoanthracene-9,10-dione
Comparison
1,7-Diaminoanthracene-9,10-dione is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. Compared to 1,4-diaminoanthracene-9,10-dione, which is more commonly used in dye synthesis, this compound has shown greater potential in medicinal chemistry due to its enhanced ability to interact with biological targets .
Properties
CAS No. |
3927-72-8 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1,7-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H,15-16H2 |
InChI Key |
YNGOIPAYCAIZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


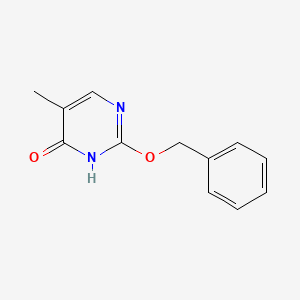
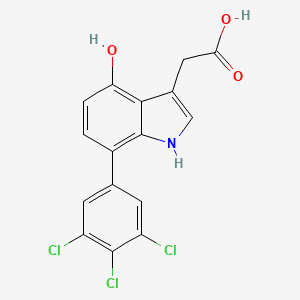
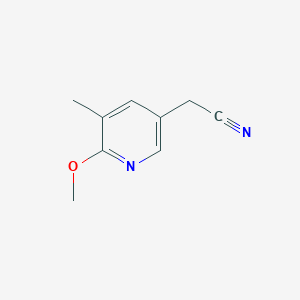
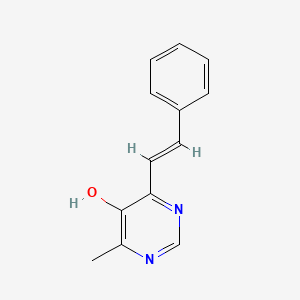
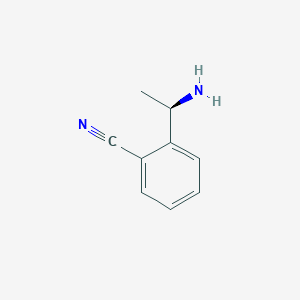

![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
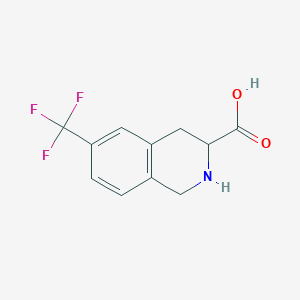
![5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one](/img/structure/B13123818.png)
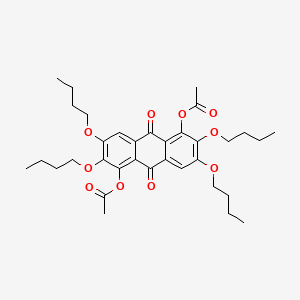
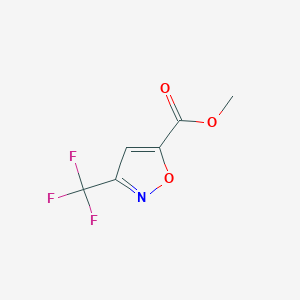
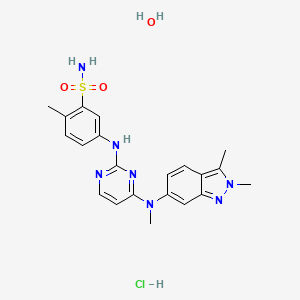

![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
